molecular formula C14H7ClF3NO B307094 5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole

5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole

Cat. No.: B307094
M. Wt: 297.66 g/mol
InChI Key: KHHBKIZGQPRRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group, a chloro substituent, and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or benzisoxazole ring.

    Reduction: Reduction reactions may target the chloro or trifluoromethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro substituent may influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzisoxazole: The parent compound without the phenyl, chloro, or trifluoromethyl groups.

    3-Phenyl-2,1-benzisoxazole: Lacks the chloro and trifluoromethyl groups.

    5-Chloro-2,1-benzisoxazole: Lacks the phenyl and trifluoromethyl groups.

    6-(Trifluoromethyl)-2,1-benzisoxazole: Lacks the phenyl and chloro groups.

Uniqueness

5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole is unique due to the combination of its substituents, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for drug development.

Properties

Molecular Formula

C14H7ClF3NO

Molecular Weight

297.66 g/mol

IUPAC Name

5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole

InChI

InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H

InChI Key

KHHBKIZGQPRRPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl

Origin of Product

United States

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